

Hpk1-IN-55: A Technical Guide for Immunological Research

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Compound of Interest

Compound Name: Hpk1-IN-55

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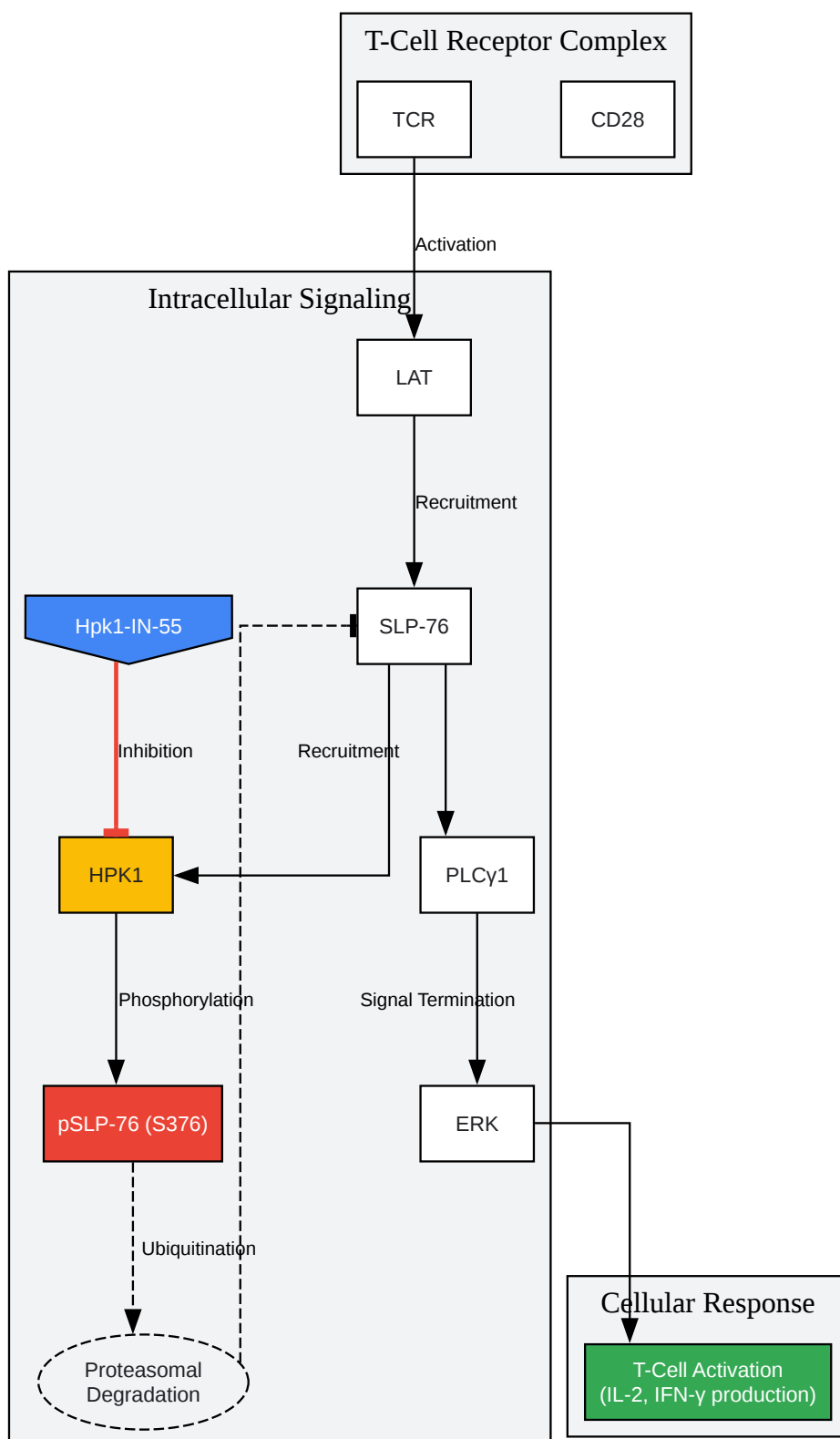
This technical guide provides an in-depth overview of **Hpk1-IN-55**, a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 (also known as MAP4K1) is a critical negative regulator of T-cell and B-cell receptor signaling pathways, making it a compelling target for immuno-oncology.^{[1][2][3][4][5][6]} By inhibiting HPK1, **Hpk1-IN-55** can enhance T-cell activation, proliferation, and cytokine production, thereby augmenting anti-tumor immune responses.^{[2][7]} This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate the use of **Hpk1-IN-55** as a tool compound in immunology research.

Core Mechanism of Action

Hematopoietic Progenitor Kinase 1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.^{[1][8][9]} Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76kDa) at the Serine 376 residue.^{[3][8][10][11][12]} This phosphorylation event leads to the recruitment of 14-3-3 proteins, triggering the ubiquitination and subsequent proteasomal degradation of SLP-76.^{[8][10][13]} The degradation of the SLP-76 signaling complex attenuates downstream signals, including the phosphorylation of PLC γ 1 and ERK, which are essential for T-cell activation and proliferation.^{[8][10]}

Hpk1-IN-55 acts as an ATP-competitive inhibitor, blocking the kinase activity of HPK1. This inhibition prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling

complex and leading to a sustained and enhanced T-cell response.[2][3] The ultimate immunological outcomes of HPK1 inhibition include increased T-cell proliferation and heightened production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN- γ).[1][7][8]



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Caption: HPK1 negatively regulates TCR signaling. **Hpk1-IN-55** inhibits this process.

Data Presentation

The following tables summarize the quantitative data reported for **Hpk1-IN-55**, demonstrating its potency, selectivity, and effects in cellular and in vivo models.

Table 1: Biochemical and Cellular Activity of Hpk1-IN-55

Parameter	Assay Type	Species	Cell Type/Matrix	Value	Reference
IC ₅₀	HPK1 Enzymatic Inhibition	-	-	<0.51 nM	[7]
EC ₅₀	IL-2 Secretion	Human	PBMCs	43.3 nM	[7]
EC ₅₀	IL-2 Release	Human	Pan T-cells	38.8 nM	[7]
EC ₅₀	IFN-γ Release	Human	Pan T-cells	49.2 nM	[7]
Effect	T-cell Proliferation	Human	Pan T-cells	Increased proliferation	[7]

Table 2: Kinase Selectivity Profile

Kinase	Fold Selectivity vs. HPK1
GCK-like kinase	>637-fold
LCK	>1022-fold
Data from MedChemExpress.[7]	

Table 3: In Vivo Pharmacokinetics and Efficacy

Parameter	Species	Dosing	Model	Key Finding	Reference
Bioavailability (F%)	Monkey	2 mg/kg, p.o.	-	42.0%	[7]
Clearance (Clp)	Monkey	1 mg/kg, i.v.	-	11.41 mL/min/kg	[7]
Target Engagement	Mouse	3-30 mg/kg, p.o.	CT26 Tumor	>50% pSLP76 inhibition in spleen for >6h at 10 & 30 mg/kg	[7]
Antitumor Effect	Mouse	1.5-12 mg/kg, p.o.	CT26 Tumor	Good antitumor effect as monotherapy	[7]
Combination Effect	Mouse	1.5-12 mg/kg, p.o.	MC38 Tumor	Synergistic effect with anti-PD-1	[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard immunological assays and descriptions found in the literature for HPK1 inhibitors.

Protocol 1: In Vitro HPK1 Kinase Assay

This protocol is for determining the direct inhibitory activity of **Hpk1-IN-55** on HPK1 enzyme activity.

- Reagents and Materials:
 - Recombinant human HPK1 enzyme.

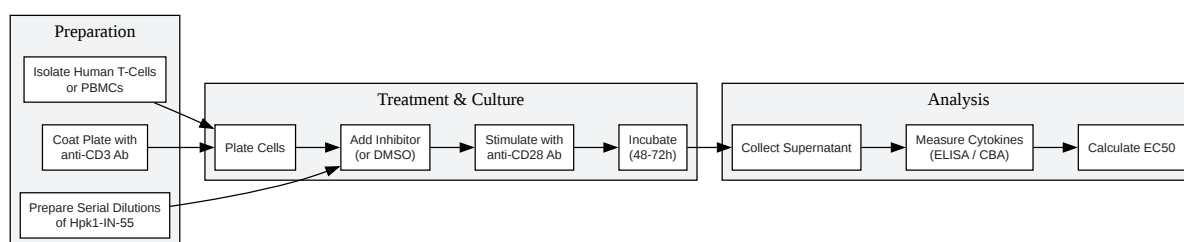
- Kinase substrate (e.g., Myelin Basic Protein or a specific peptide).
- Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).[14]
- [γ -³³P]-ATP or unlabeled ATP for non-radioactive methods.
- **Hpk1-IN-55** serially diluted in DMSO.
- 96-well assay plates.
- Detection reagents (e.g., ADP-Glo™ for luminescence or phosphospecific antibodies for ELISA).
- Procedure:
 - Add 5-10 μ L of kinase assay buffer containing the HPK1 enzyme to each well of a 96-well plate.
 - Add 1 μ L of **Hpk1-IN-55** at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO (vehicle control).
 - Incubate for 15-30 minutes at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding 10 μ L of a mixture containing the substrate and ATP. [14] Final ATP concentration should be at or near the K_m for HPK1.
 - Incubate for 40-60 minutes at 30°C.
 - Stop the reaction according to the detection method (e.g., adding a stop solution).
 - Quantify the signal (e.g., radioactivity, luminescence, or absorbance).
 - Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: T-Cell Cytokine Secretion Assay (IL-2/IFN- γ)

This protocol measures the effect of **Hpk1-IN-55** on the production of key effector cytokines by activated T-cells.

- Reagents and Materials:
 - Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified pan T-cells.
 - Complete RPMI-1640 medium.
 - T-cell stimulation reagents: plate-bound anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) and soluble anti-CD28 antibody (1-5 µg/mL).
 - **Hpk1-IN-55** serially diluted in DMSO.
 - 96-well flat-bottom cell culture plates.
 - ELISA or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-γ.
- Procedure:
 - Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash wells with sterile PBS before use.
 - Resuspend cells in complete RPMI medium at 1×10^6 cells/mL.
 - Add 100 µL of cell suspension to each well of the anti-CD3 coated plate.
 - Add **Hpk1-IN-55** at desired final concentrations (e.g., 0.5 nM to 10,000 nM).^[7] Ensure the final DMSO concentration is consistent across all wells and typically $\leq 0.1\%$.
 - Add soluble anti-CD28 antibody to the wells.
 - Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
 - After incubation, centrifuge the plate and carefully collect the supernatant.
 - Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA or CBA according to the manufacturer's instructions.

- Plot the cytokine concentration against the inhibitor concentration to determine the EC₅₀ value.



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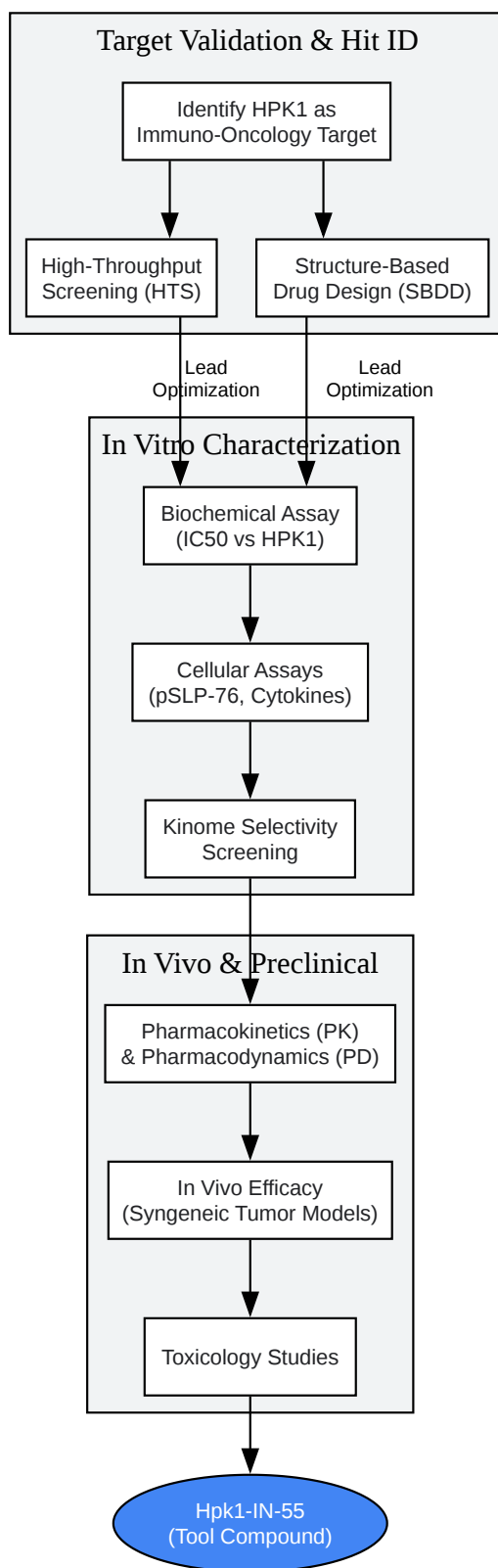
Caption: General workflow for a cellular cytokine secretion assay.

Protocol 3: Cellular pSLP-76 Target Engagement Assay

This protocol quantifies the ability of **Hpk1-IN-55** to inhibit its direct target, SLP-76 phosphorylation, in a cellular context.

- Reagents and Materials:
 - Jurkat T-cells or human PBMCs.
 - Complete RPMI-1640 medium.
 - T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies).
 - Hpk1-IN-55** serially diluted in DMSO.
 - Lysis buffer with phosphatase and protease inhibitors.
 - Antibodies for sandwich ELISA or Western Blot: capture/primary antibody specific for total SLP-76 and a detection/secondary antibody specific for phospho-SLP-76 (Ser376).[\[6\]](#)[\[15\]](#)

- Procedure:
 - Culture cells and pre-incubate with various concentrations of **Hpk1-IN-55** for 1-2 hours.
 - Stimulate the T-cells with anti-CD3/CD28 for a short period (e.g., 5-15 minutes) to induce maximal SLP-76 phosphorylation.
 - Immediately lyse the cells on ice to stop all enzymatic activity.
 - Clarify the lysates by centrifugation.
 - Quantify phospho-SLP-76 (Ser376) and total SLP-76 levels in the lysate using a sandwich ELISA, TR-FRET, or Western Blot.[\[5\]](#)
 - Normalize the phospho-SLP-76 signal to the total SLP-76 signal.
 - Calculate the percent inhibition of SLP-76 phosphorylation relative to the stimulated DMSO control and determine the EC₅₀ value.



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Caption: Logic of inhibitor development from target ID to a tool compound.

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